molecular formula C21H24FN5O B3018871 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209409-99-3

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B3018871
CAS RN: 1209409-99-3
M. Wt: 381.455
InChI Key: YFFJQIZNRFWPKP-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities, such as antitumor, antimicrobial, and anti-angiogenic properties. These papers describe the synthesis and characterization of various piperazine and imidazo[1,2-a]pyridine derivatives, which can offer a foundation for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures followed by the introduction of various substituents. For instance, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents involves NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography for characterization . Similarly, the synthesis of N-aryl piperazine derivatives includes cyclization, treatment with piperazine, and further reactions with arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, the characterization of benzamide derivatives includes 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds, which is essential for understanding their potential biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and require careful optimization. For example, the preparation of a Rho kinase inhibitor involves acylation, deprotection, and salt formation, with optimization of reaction conditions being key to achieving high yield and purity . The reactions used to synthesize these compounds can provide insights into the types of chemical transformations that might be employed in the synthesis of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the presence of piperazine and imidazo[1,2-a]pyridine moieties can impact solubility, stability, and reactivity. The compounds' activities against cancer lines, bacteria, and fungi suggest that they have specific interactions with biological targets, which are likely related to their physical and chemical properties . Understanding these properties is crucial for the

Scientific Research Applications

Design and Synthesis for Targeted Therapeutic Applications

  • Antituberculosis Activity : A study highlighted the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed promising antituberculosis activity and cytotoxicity, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

  • Serotonin Antagonist for CNS Disorders : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, indicating potential for treating central nervous system disorders (Watanabe et al., 1992).

  • Anticancer Properties : A study on novel pyrimidinyl pyrazole derivatives, including those with a phenylpiperazinyl group, revealed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Naito et al., 2005).

  • Antimicrobial and Enzyme Inhibition : Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates showed good to moderate antimicrobial activity and also exhibited antiurease and antilipase activities, suggesting their utility in addressing infectious diseases and enzyme-related disorders (Başoğlu et al., 2013).

  • Rho Kinase Inhibitor for CNS Disorders : A scalable synthesis process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, aimed at treating central nervous system disorders, was established, underscoring the compound's therapeutic potential (Wei et al., 2016).

Future Directions

The compound is a promising lead candidate for the treatment of multidrug-resistant tuberculosis . This could help medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates . The research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-16-20(27-10-3-2-4-19(27)24-16)21(28)23-9-11-25-12-14-26(15-13-25)18-7-5-17(22)6-8-18/h2-8,10H,9,11-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFJQIZNRFWPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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